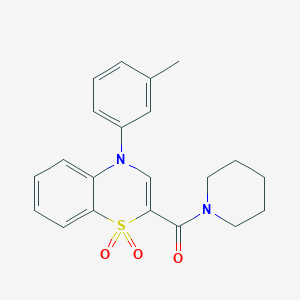
2-Bromo-6-methoxy-1-methyl-5-(trifluoromethyl)naphthalene
Vue d'ensemble
Description
2-Bromo-6-methoxy-1-methyl-5-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C₁₃H₁₀BrF₃O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features several functional groups, including a bromine atom, a methoxy group, a methyl group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-1-methyl-5-(trifluoromethyl)naphthalene typically involves multiple steps, each introducing different functional groups. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone in the synthesis of complex organic molecules, including those with multiple functional groups like this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-methoxy-1-methyl-5-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy and methyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring towards electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Conditions vary depending on the specific reaction but often involve catalysts such as palladium in the case of Suzuki–Miyaura coupling .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-Bromo-6-methoxy-1-methyl-5-(trifluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research may investigate its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for 2-Bromo-6-methoxy-1-methyl-5-(trifluoromethyl)naphthalene depends on its specific application. In chemical reactions, the functional groups play a crucial role in determining reactivity and interaction with other molecules. For example, the electron-withdrawing trifluoromethyl group can stabilize negative charges, influencing the compound’s behavior in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methoxynaphthalene: Lacks the trifluor
Propriétés
IUPAC Name |
2-bromo-6-methoxy-1-methyl-5-(trifluoromethyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF3O/c1-7-8-4-6-11(18-2)12(13(15,16)17)9(8)3-5-10(7)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZLUSAZARKOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC(=C2C(F)(F)F)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(4-bromophenyl)-2-(cyclopentylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B3223990.png)
![N-benzyl-2-{[(4-bromophenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3223998.png)
![2-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3224003.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide](/img/structure/B3224005.png)


![5-Ethoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3224034.png)


